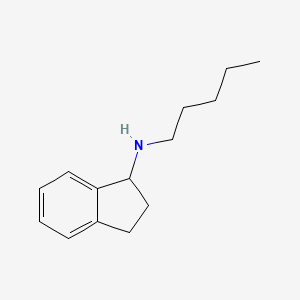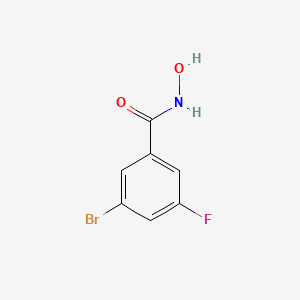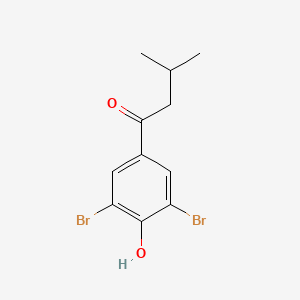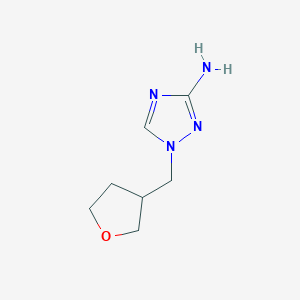![molecular formula C11H19BrN2S B13308610 [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The presence of a bromine atom and an amine group in the compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine typically involves the bromination of thiophene followed by the introduction of the amine group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene. This is followed by a nucleophilic substitution reaction with a suitable amine, such as 2-(diethylamino)ethylamine, under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine can be compared with other thiophene derivatives, such as:
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of the diethylaminoethyl group.
(5-Bromothiophen-2-YL)methylamine: Contains an ethyl group instead of the diethylaminoethyl group.
(5-Bromothiophen-2-YL)methylamine: Features a hexyl group instead of the diethylaminoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H19BrN2S |
|---|---|
Peso molecular |
291.25 g/mol |
Nombre IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C11H19BrN2S/c1-3-14(4-2)8-7-13-9-10-5-6-11(12)15-10/h5-6,13H,3-4,7-9H2,1-2H3 |
Clave InChI |
DDJNWBUZHPRGST-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13308527.png)

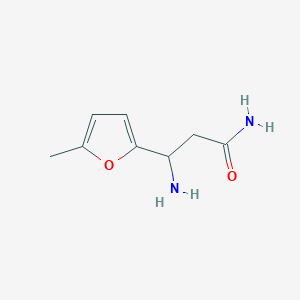

![4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13308539.png)
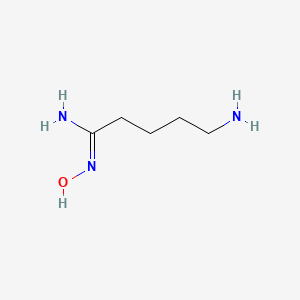
![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
